Tubulin inhibitor 35
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Overview
Description
Tubulin inhibitor 35 is a compound that targets the tubulin-microtubule system, which is crucial for cell division and intracellular transport. Tubulin inhibitors are widely studied for their potential in cancer therapy due to their ability to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tubulin inhibitors often involves complex organic reactions. For instance, the synthesis of tubulin polymerization inhibitor 9-azido-α-noscapine from 9-amino-α-noscapine is achieved using mild reaction conditions such as t-butyl nitrite and trimethylsilyl azide in acetonitrile at room temperature . This method is efficient, yielding high product without side products.
Industrial Production Methods
Industrial production of tubulin inhibitors typically involves large-scale organic synthesis, often using automated systems to ensure consistency and efficiency. The process may include multiple steps of purification and quality control to ensure the final product’s purity and efficacy.
Chemical Reactions Analysis
Types of Reactions
Tubulin inhibitor 35 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to optimize yield and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile used.
Scientific Research Applications
Tubulin inhibitor 35 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study microtubule dynamics and to develop new synthetic methodologies.
Biology: Employed in cell biology to investigate the role of microtubules in cell division and intracellular transport.
Medicine: Explored as a potential therapeutic agent for cancer treatment due to its ability to induce cell cycle arrest and apoptosis.
Mechanism of Action
Tubulin inhibitor 35 exerts its effects by binding to the colchicine-sensitive site of tubulin, thereby inhibiting its polymerization into microtubules . This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and induces apoptosis. The molecular targets involved include the α,β-tubulin heterodimer, which is essential for microtubule formation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
Colchicine: A well-known tubulin inhibitor that binds to the same site on tubulin.
Taxanes: Such as paclitaxel, which stabilize microtubules rather than inhibiting their polymerization.
Vinca Alkaloids: Such as vinblastine, which also inhibit microtubule polymerization but bind to a different site on tubulin.
Uniqueness
Tubulin inhibitor 35 is unique due to its specific binding site and its ability to induce apoptosis without significantly altering the steady-state monomer/polymer ratio of tubulin. This property makes it a promising candidate for cancer therapy with potentially fewer side effects compared to other tubulin inhibitors .
Properties
Molecular Formula |
C21H21N3O |
---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
21-propyl-3,13,21-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,15,17,19-heptaen-14-one |
InChI |
InChI=1S/C21H21N3O/c1-2-12-23-18-10-6-4-8-16(18)21(25)24-13-11-15-14-7-3-5-9-17(14)22-19(15)20(23)24/h3-10,20,22H,2,11-13H2,1H3 |
InChI Key |
JSGWJWGKFPBVTK-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2C3=C(CCN2C(=O)C4=CC=CC=C41)C5=CC=CC=C5N3 |
Origin of Product |
United States |
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